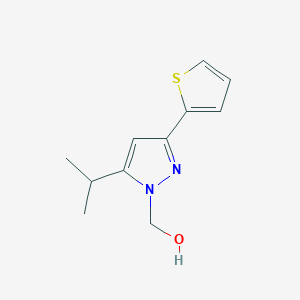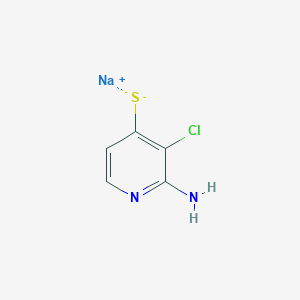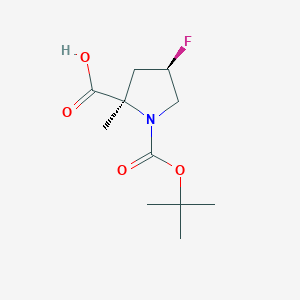![molecular formula C7H3BrN4 B12978918 7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12978918.png)
7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbonitrile is a heterocyclic compound that features a bromine atom at the 7th position, an imidazo[4,5-b]pyridine core, and a carbonitrile group at the 2nd position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form an intermediate, which is then cyclized to yield the desired imidazo[4,5-b]pyridine derivative . The reaction conditions often include the use of phase transfer catalysis and solid-liquid conditions to achieve high yields and regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar structure but with a phenyl group at the 2nd position instead of a carbonitrile group.
5-Bromo-2-pyridinecarbonitrile: Similar structure but lacks the imidazo ring.
Uniqueness
7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of both a bromine atom and a carbonitrile group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H3BrN4 |
|---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
7-bromo-1H-imidazo[4,5-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-4-1-2-10-7-6(4)11-5(3-9)12-7/h1-2H,(H,10,11,12) |
InChI Key |
HSSQCQSUXAFITL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)NC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12978845.png)









![5'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12978905.png)

![5-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B12978911.png)

